molecular formula C17H25NO2 B2761859 (1E)-4-(4-tert-butylphenoxy)-1-(dimethylamino)pent-1-en-3-one CAS No. 477865-01-3

(1E)-4-(4-tert-butylphenoxy)-1-(dimethylamino)pent-1-en-3-one

Cat. No.: B2761859
CAS No.: 477865-01-3
M. Wt: 275.392
InChI Key: OIWYDLVSLDMSAD-VAWYXSNFSA-N
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Description

(1E)-4-(4-tert-butylphenoxy)-1-(dimethylamino)pent-1-en-3-one is an organic compound that features a tert-butylphenoxy group and a dimethylamino group attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-4-(4-tert-butylphenoxy)-1-(dimethylamino)pent-1-en-3-one typically involves the following steps:

    Formation of the tert-butylphenoxy intermediate: This can be achieved by reacting tert-butylphenol with an appropriate halogenating agent to introduce the phenoxy group.

    Introduction of the dimethylamino group: This step involves the reaction of the intermediate with dimethylamine under controlled conditions.

    Formation of the pentenone backbone: The final step involves the formation of the pentenone structure through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(1E)-4-(4-tert-butylphenoxy)-1-(dimethylamino)pent-1-en-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(1E)-4-(4-tert-butylphenoxy)-1-(dimethylamino)pent-1-en-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1E)-4-(4-tert-butylphenoxy)-1-(dimethylamino)pent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-4-(4-tert-butylphenoxy)-1-(dimethylamino)pent-1-en-3-one is unique due to its combination of the tert-butylphenoxy and dimethylamino groups attached to a pentenone backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(E)-4-(4-tert-butylphenoxy)-1-(dimethylamino)pent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-13(16(19)11-12-18(5)6)20-15-9-7-14(8-10-15)17(2,3)4/h7-13H,1-6H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWYDLVSLDMSAD-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C/N(C)C)OC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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